molecular formula C15H21BrClN3S B4877934 1-(4-Bromo-2-chlorophenyl)-3-(1-propylpiperidin-4-yl)thiourea

1-(4-Bromo-2-chlorophenyl)-3-(1-propylpiperidin-4-yl)thiourea

Cat. No.: B4877934
M. Wt: 390.8 g/mol
InChI Key: MMXDWVZCGMKADK-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-3-(1-propylpiperidin-4-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromine and chlorine-substituted phenyl ring, a propyl-substituted piperidine ring, and a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-chlorophenyl)-3-(1-propylpiperidin-4-yl)thiourea typically involves the reaction of 4-bromo-2-chloroaniline with 1-propylpiperidine-4-thiol in the presence of a suitable coupling agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove impurities and obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-chlorophenyl)-3-(1-propylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines or thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Bromo-2-chlorophenyl)-3-(1-propylpiperidin-4-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-chlorophenyl)-3-(1-propylpiperidin-4-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The bromine and chlorine atoms on the phenyl ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-chlorophenyl)-3-(1-methylpiperidin-4-yl)thiourea
  • 1-(4-Bromo-2-chlorophenyl)-3-(1-ethylpiperidin-4-yl)thiourea
  • 1-(4-Bromo-2-chlorophenyl)-3-(1-butylpiperidin-4-yl)thiourea

Uniqueness

1-(4-Bromo-2-chlorophenyl)-3-(1-propylpiperidin-4-yl)thiourea is unique due to its specific substitution pattern on the phenyl ring and the propyl group on the piperidine ring. These structural features may influence its chemical reactivity, binding affinity, and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(1-propylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClN3S/c1-2-7-20-8-5-12(6-9-20)18-15(21)19-14-4-3-11(16)10-13(14)17/h3-4,10,12H,2,5-9H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMXDWVZCGMKADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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